molecular formula C16H12ClN5O2S2 B2671969 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351622-40-6

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B2671969
M. Wt: 405.88
InChI Key: BQEMYEQDDPAWKH-UHFFFAOYSA-N
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Description

“N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It is related to 5-Chlorothiophene-2-carbonyl chloride , which is a chemical intermediate often used in organic synthesis and small molecule drug synthesis .


Synthesis Analysis

The synthesis of related compounds involves the use of 5-chloro-thiophene-2-carboxylic acid, which is refluxed with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours . This process likely forms part of the synthesis pathway for the compound .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 5-chloro-1H-1lambda3-thiophene-2-carbonyl chloride, a related compound, has the Inchi Code: 1S/C5H3Cl2OS/c6-4-2-1-3 (9-4)5 (7)8/h1-2,9H .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions, particularly hydrolysis and esterification . These reactions are important in the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 5-Chlorothiophene-2-carbonyl chloride have been reported. It has a melting point of 44°C, a boiling point of 122-127°C/16Torr, a density of 1.50, and a refractive index of 1.6040-1.6080 .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel N-arylpyrazole-containing enaminones were synthesized, with certain compounds showing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. These compounds also demonstrated antimicrobial activity, suggesting potential for antitumor and antimicrobial applications (S. Riyadh, 2011).
  • 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, with some exhibiting significant coronary vasodilating and antihypertensive activities. This highlights the potential for cardiovascular applications (Y. Sato et al., 1980).
  • Synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety led to compounds with promising antimicrobial activities, indicating their potential as antimicrobial agents (M. Gouda et al., 2010).
  • Research on thienopyrimidine derivatives showcased pronounced antimicrobial activity, further supporting the relevance of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).

Synthetic Methodologies and Chemical Transformations

  • Studies on the synthesis of pyridine and fused pyridine derivatives containing the benzofuran moiety have expanded the toolbox for creating heterocyclic compounds with potential pharmaceutical applications (A. Abdelhamid et al., 2012).
  • The development of novel synthesis pathways for thiazolo[5,4-d]pyrimidines and their derivatives has opened avenues for exploring these compounds' biological activities and potential applications in drug discovery (A. El-Dean, 1992).

Safety And Hazards

5-Chlorothiophene-2-carbonyl chloride, a related compound, is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is also a potential genotoxic impurity due to the presence of acyl chloride moiety .

Future Directions

The compound and its related compounds are likely to continue playing a significant role in the synthesis of drugs like Rivaroxaban. Future research may focus on improving the synthesis process, reducing potential genotoxic impurities, and exploring other therapeutic applications .

properties

IUPAC Name

N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2S2/c17-13-2-1-11(25-13)15(24)22-6-3-9-12(8-22)26-16(20-9)21-14(23)10-7-18-4-5-19-10/h1-2,4-5,7H,3,6,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEMYEQDDPAWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

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